
(3-Aminopyridin-2-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopyridin-2-yl)(cyclopropyl)methanone is an organic compound that features a pyridine ring substituted with an amino group at the 3-position and a cyclopropylmethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyridin-2-yl)(cyclopropyl)methanone typically involves the reaction of 3-aminopyridine with cyclopropylcarbonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminopyridine attacks the carbonyl carbon of cyclopropylcarbonyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyridin-2-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
(3-Aminopyridin-2-yl)(cyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of pyridine derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Aminopyridin-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethanone group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: A simpler analog with only an amino group on the pyridine ring.
Cyclopropylmethanone: A compound with a cyclopropyl group attached to a carbonyl group.
Uniqueness
(3-Aminopyridin-2-yl)(cyclopropyl)methanone is unique due to the combination of the pyridine ring, amino group, and cyclopropylmethanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3-aminopyridin-2-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C9H10N2O/c10-7-2-1-5-11-8(7)9(12)6-3-4-6/h1-2,5-6H,3-4,10H2 |
InChI Key |
XBUWUSPAXAAGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


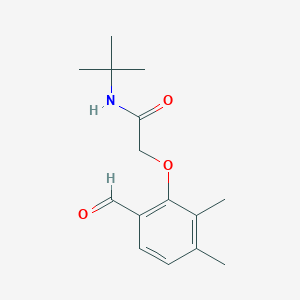

![2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12999173.png)


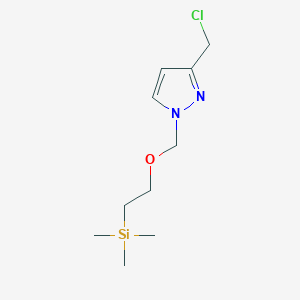
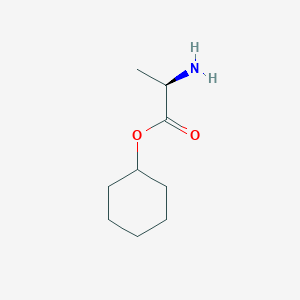
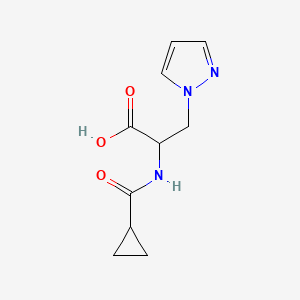
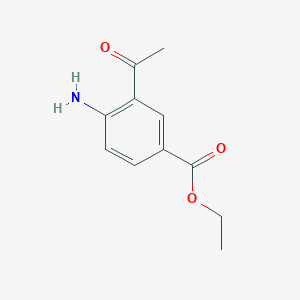

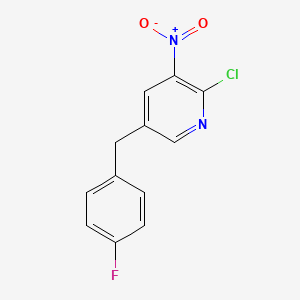
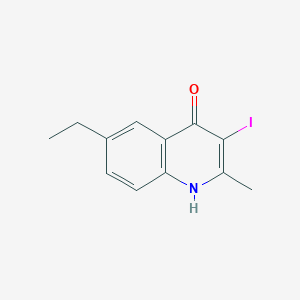

![4-(Chloromethyl)benzo[d]thiazole](/img/structure/B12999248.png)
